Viral vs. Host Polymerase Selectivity: 4PβN Outperforms Selenocystine in Discriminating Influenza RNA Polymerase from Cellular Enzymes
In a direct head‑to‑head enzyme inhibition study, 4‑(2‑propynyloxy)‑β‑nitrostyrene (4PβN) at 50 μg·mL⁻¹ (0.25 mM) inhibited influenza A/Jap 305 RNA polymerase by 68%, yet caused only 7% inhibition of E. coli DNA‑dependent RNA polymerase and 2% inhibition of chicken embryo cell RNA polymerase [1]. In contrast, selenocystine at 50 μg·mL⁻¹ (0.15 mM) inhibited influenza polymerase by 51% but also inhibited E. coli polymerase by 33% and chicken embryo cell polymerase by 15% [1]. The host‑enzyme discrimination ratio (influenza %inh / E. coli %inh) is 9.7 for 4PβN versus 1.5 for selenocystine—an approximately 6.5‑fold superior selectivity for the viral target. Acetylaranotin showed 50% influenza inhibition with negligible host‑enzyme inhibition (3% E. coli, 6% chicken embryo), but its potency against influenza polymerase was lower than 4PβN at equi‑weight concentration.
| Evidence Dimension | Percent inhibition of viral (influenza RNA polymerase) vs. host (E. coli and chicken embryo cell DNA‑dependent RNA polymerases) enzyme activity at 50 μg·mL⁻¹ without DTT |
|---|---|
| Target Compound Data | 4PβN: Influenza 68%, E. coli 7%, Chicken embryo 2% (all at 50 μg·mL⁻¹, 0.25 mM) |
| Comparator Or Baseline | Selenocystine: Influenza 51%, E. coli 33%, Chicken embryo 15% (50 μg·mL⁻¹, 0.15 mM); Acetylaranotin: Influenza 50%, E. coli 3%, Chicken embryo 6% (50 μg·mL⁻¹, 0.1 mM) |
| Quantified Difference | 4PβN exhibits higher viral polymerase inhibition (68% vs. 51% for selenocystine and 50% for acetylaranotin) and markedly lower off‑target host enzyme inhibition than selenocystine; viral/host inhibition ratio ~9.7 for 4PβN vs. ~1.5 for selenocystine |
| Conditions | Cell‑free RNA polymerase assay, microsomal fraction from influenza‑infected chicken fibroblasts, 30‑min reaction at 25°C, no dithiothreitol |
Why This Matters
Higher target selectivity reduces the risk of host‑cell polymerase interference, making 4PβN the preferred scaffold for developing influenza‑specific antiviral probes where selenocystine's broader host‑enzyme inhibition is unacceptable.
- [1] Billard, W.; Peets, E. Sulfhydryl Reactivity: Mechanism of Action of Several Antiviral Compounds—Selenocystine, 4-(2-Propinyloxy)-β-Nitrostyrene, and Acetylaranotin. Antimicrob. Agents Chemother. 1974, 5 (1), 19–24. Table 1. View Source
